BTI-A-404: A Technical Guide to a Novel GPR43 Inverse Agonist
BTI-A-404: A Technical Guide to a Novel GPR43 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTI-A-404 is a potent and selective small molecule inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2). Belonging to the pyrimidinecarboxamide class of compounds, BTI-A-404 has demonstrated a unique pharmacological profile by not only antagonizing GPR43 activity but also by stimulating the secretion of glucagon-like peptide-1 (GLP-1) in vitro. Its mechanism of action involves the modulation of key intracellular signaling pathways, including cyclic AMP (cAMP), calcium mobilization, and downstream MAPK and NF-κB signaling. This technical guide provides a comprehensive overview of the available preclinical data on BTI-A-404, including its biochemical properties, mechanism of action, and experimental methodologies, to support further research and development efforts.
Introduction
GPR43 is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are metabolic products of gut microbiota. It is expressed in various tissues, including immune cells, adipocytes, and enteroendocrine cells, and is implicated in inflammatory diseases, obesity, and type 2 diabetes. The development of selective GPR43 modulators is a promising therapeutic strategy for these conditions. BTI-A-404 has emerged as a valuable research tool and a potential therapeutic candidate due to its potent and selective inverse agonist activity on human GPR43.[1][2]
Physicochemical Properties
BTI-A-404 is a synthetic, small molecule with the following properties:
| Property | Value | Reference |
| IUPAC Name | 4-[4-(Dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
| Chemical Formula | C₂₂H₂₆N₄O₂ | |
| Molecular Weight | 378.47 g/mol | |
| CAS Number | 537679-57-5 | |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO |
Mechanism of Action
BTI-A-404 acts as a competitive inverse agonist at the human GPR43 receptor.[1][2] This means that it binds to the same site as the endogenous ligands (SCFAs) and reduces the basal, constitutive activity of the receptor. This is in contrast to a neutral antagonist, which would only block the action of an agonist. The compound is selective for the human GPR43 and does not exhibit activity at the murine ortholog.[1][2]
The primary mechanism of action of BTI-A-404 involves the modulation of G-protein signaling cascades. GPR43 is known to couple to both Gi/o and Gq/11 proteins. BTI-A-404 has been shown to:
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Increase intracellular cyclic AMP (cAMP) levels: By inhibiting the Gi/o pathway, which normally suppresses adenylyl cyclase activity, BTI-A-404 leads to an accumulation of intracellular cAMP.[1][2]
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Reduce acetate-induced cytoplasmic Ca²⁺ levels: BTI-A-404 blocks the Gq/11 pathway, which is responsible for stimulating phospholipase C and subsequent release of calcium from intracellular stores.[1][2]
Downstream Signaling Pathways
The modulation of G-protein signaling by BTI-A-404 leads to downstream effects on several key signaling pathways implicated in inflammation and cellular regulation.
MAPK and NF-κB Signaling
BTI-A-404 has been demonstrated to regulate the downstream signaling pathways of GPR43, including the mitogen-activated protein kinase (MAPK) pathways (ERK and p38) and the nuclear factor-kappa B (NF-κB) pathway.[1][2] By acting as an inverse agonist, it is postulated that BTI-A-404 can attenuate the inflammatory responses mediated by these pathways upon GPR43 activation.
Caption: GPR43 signaling and the inhibitory action of BTI-A-404.
In Vitro Pharmacological Data
| Parameter | Assay Type | Cell Line | Result | Reference |
| Inverse Agonist Activity | cAMP Accumulation Assay | Not specified | Increased cAMP levels | [1][2] |
| Antagonist Activity | Calcium Mobilization Assay | Not specified | Reduced acetate-induced Ca²⁺ flux | [1][2] |
| GLP-1 Secretion | GLP-1 Secretion Assay | NCI-H716 | Augmented GLP-1 secretion | [1][2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the assays used to characterize BTI-A-404 are not fully described in the available literature abstracts. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
Cell Culture
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HEK293 cells stably expressing human GPR43 would be a standard system for studying receptor signaling.
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The NCI-H716 human intestinal cell line is a well-established model for studying GLP-1 secretion.[1][2]
cAMP Accumulation Assay
A likely workflow for measuring cAMP levels would be:
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Seed cells in a multi-well plate.
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Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
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Incubate cells with varying concentrations of BTI-A-404.
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Lyse the cells.
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Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
Caption: Workflow for a cAMP accumulation assay.
Calcium Mobilization Assay
To assess the inhibition of agonist-induced calcium flux:
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Load GPR43-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
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Incubate cells with varying concentrations of BTI-A-404.
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Stimulate the cells with a GPR43 agonist (e.g., acetate).
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Measure the change in fluorescence intensity over time using a plate reader.
Caption: Workflow for a calcium mobilization assay.
GLP-1 Secretion Assay
The protocol to measure GLP-1 secretion from NCI-H716 cells would likely involve:
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Culture NCI-H716 cells to a confluent monolayer.
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Wash and starve the cells in a serum-free medium.
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Incubate the cells with varying concentrations of BTI-A-404.
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Collect the supernatant.
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Measure the concentration of GLP-1 in the supernatant using an ELISA kit.
Caption: Workflow for a GLP-1 secretion assay.
Preclinical and Clinical Development Status
Based on the available information, BTI-A-404 appears to be a preclinical research compound. There is no evidence in the public domain of it having entered into in vivo animal models for efficacy or safety studies, nor any indication of it progressing to clinical trials.
Conclusion
BTI-A-404 is a significant pharmacological tool for the study of human GPR43. Its well-defined inverse agonist activity provides a means to probe the physiological and pathological roles of this receptor. The unexpected finding of its ability to augment GLP-1 secretion warrants further investigation and may open new avenues for the development of therapeutics for metabolic disorders. Further studies are required to elucidate its in vivo efficacy, safety, and pharmacokinetic profile to determine its potential as a clinical candidate.
